molecular formula C10H7NO3 B2490475 (Z)-2-(2-oxoindolin-3-ylidene)acetic acid CAS No. 61854-73-7

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid

Cat. No. B2490475
CAS RN: 61854-73-7
M. Wt: 189.17
InChI Key: LYYPOGWFEKPXJQ-ALCCZGGFSA-N
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Description

Synthesis Analysis

Synthesis of compounds containing bis-methylene-interrupted Z-double bonds, similar to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid, involves strategies that ensure stereoselective formation. These compounds, found in natural sources, have been synthesized through methods that preserve the Z-configuration, important for their biological activity and chemical properties (D’yakonov, Dzhemileva, & Dzhemilev, 2020).

Molecular Structure Analysis

Understanding the molecular structure of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid is crucial for its application in synthesis and material science. The presence of the Z-double bond plays a pivotal role in its reactivity and interaction with other molecules. High-resolution spectroscopic techniques, such as NMR, are often employed to elucidate the structure and confirm the stereochemistry of such compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Compounds with structures similar to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid are known for their wide range of chemical reactions, including their role in synthesizing Schiff bases, a class of compounds with significant biological activity. These reactions are characterized by their ability to form complex structures through condensation reactions with various aldehydes and ketones, offering a pathway to a diverse array of bioactive molecules (Chovatiya et al., 2014).

Scientific Research Applications

  • Synthesis and Functional Applications in Organic Chemistry

    • The compound is used in selective and reversible 1,3-dipolar cycloaddition reactions to synthesize highly functionalized 5-spiroisoxazolidines, which are notable for their anticancer activity (Karcev et al., 2022).
    • It participates in [3+2] cycloaddition reactions with azomethine ylides to produce novel dispirobisoxindole derivatives. These reactions exhibit high chemo-, regio-, and stereoselectivity, producing compounds with up to four stereogenic centers (Dandia et al., 2013).
  • Biological Activity and Potential Therapeutic Applications

    • (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide, a derivative, shows antimicrobial and anticancer activities, particularly against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines (Abdel‐Aziz et al., 2014).
    • The amino acid compound (Z)-2-(2-oxoindolin-3-ylideneamino)acetic acid (OYAA) acts as a corrosion inhibitor for mild steel in hydrochloric acid solution, demonstrating its utility in industrial applications (Yadav et al., 2016).
  • Chemical Reactivity and Synthesis Techniques

    • A palladium-catalyzed oxidative C-H functionalization protocol enables the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, showcasing the compound's versatility in organic synthesis (Tang et al., 2008).
    • The compound's reactivity is also utilized in the synthesis of 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles, further extending its applications in synthetic chemistry (Letribot et al., 2018).

Future Directions

The compound and its derivatives have potential in the field of drug design due to their bioactivity against cancer cells . Future research could focus on exploring this potential further and developing new therapeutic agents .

properties

IUPAC Name

(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPOGWFEKPXJQ-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid

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